Iron(II) tris(trifluoromethylsulfonyl)imide

Description

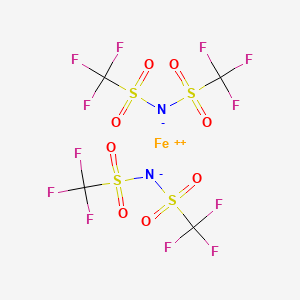

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4F12FeN2O8S4 |

|---|---|

Molecular Weight |

616.1 g/mol |

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;iron(2+) |

InChI |

InChI=1S/2C2F6NO4S2.Fe/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |

InChI Key |

JISSWLOCEQIEFT-UHFFFAOYSA-N |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Fe+2] |

Origin of Product |

United States |

Preparation Methods

Reaction of Iron(II) Chloride with Lithium Bis(trifluoromethylsulfonyl)imide

A representative procedure involves combining anhydrous iron(II) chloride (FeCl₂) with lithium bis(trifluoromethylsulfonyl)imide (LiTf₂N) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF):

$$

\text{FeCl}2 + 2 \, \text{LiTf}2\text{N} \rightarrow \text{Fe(Tf}2\text{N)}2 + 2 \, \text{LiCl} \quad

$$

Conditions :

- Solvent: Anhydrous acetonitrile

- Temperature: 25°C under nitrogen atmosphere

- Reaction Time: 12–24 hours

- Yield: 75–85% (isolated via rotary evaporation and dried under vacuum)

The insoluble LiCl byproduct is removed via filtration, and the residual solvent is evaporated to yield a hygroscopic pale-green solid. This method ensures high purity but requires stringent anhydrous conditions to prevent iron oxidation.

Alternative Metal Salts and Solvent Systems

Ammonium Tf₂N salts (e.g., (NH₄)₂Tf₂N) can replace LiTf₂N, particularly in aqueous-organic biphasic systems:

$$

\text{FeSO}4 + (\text{NH}4)2\text{Tf}2\text{N} \rightarrow \text{Fe(Tf}2\text{N)}2 + (\text{NH}4)2\text{SO}_4 \quad

$$

Advantages :

- Ammonium sulfate ((NH₄)₂SO₄) precipitates quantitatively, simplifying purification.

- Suitable for large-scale synthesis due to mild conditions.

Acid-Base Neutralization: Direct Proton Exchange

Neutralization of iron(II) hydroxide (Fe(OH)₂) with bis(trifluoromethylsulfonyl)imide acid (HTf₂N) offers a direct route:

$$

\text{Fe(OH)}2 + 2 \, \text{HTf}2\text{N} \rightarrow \text{Fe(Tf}2\text{N)}2 + 2 \, \text{H}_2\text{O} \quad

$$

Challenges :

- Fe(OH)₂ is sensitive to oxidation, requiring inert atmospheres (argon or nitrogen).

- HTf₂N is highly corrosive, necessitating acid-resistant reactors (e.g., PTFE-lined vessels).

Optimization :

- Slow addition of HTf₂N to Fe(OH)₂ suspensions in ethanol minimizes exothermic side reactions.

- Yields range from 60–70% due to competing iron oxidation pathways.

Electrochemical Synthesis: Anodic Dissolution

Electrochemical methods provide an oxidation-controlled pathway. An iron metal anode is dissolved in a HTf₂N-containing electrolyte:

$$

\text{Fe} \rightarrow \text{Fe}^{2+} + 2 \, e^- \quad (\text{anode})

$$

$$

2 \, \text{HTf}2\text{N} + 2 \, e^- \rightarrow 2 \, \text{Tf}2\text{N}^- + \text{H}_2 \quad (\text{cathode}) \quad

$$

Setup :

- Electrolyte: 1M HTf₂N in propylene carbonate

- Current Density: 10 mA/cm²

- Temperature: 30°C

This method achieves >90% Faradaic efficiency but requires post-synthesis purification to remove residual acid.

Solvent and Reaction Condition Optimization

The choice of solvent critically impacts reaction kinetics and product purity:

| Solvent | Dielectric Constant | Fe(Tf₂N)₂ Solubility | Byproduct Solubility |

|---|---|---|---|

| Acetonitrile | 37.5 | High | Low (LiCl insoluble) |

| DMF | 36.7 | Moderate | Moderate |

| Ethanol | 24.3 | Low | High (NH₄Cl soluble) |

Key Findings :

- Acetonitrile maximizes yield in metathesis reactions due to favorable solubility contrasts.

- Ethanol is preferred for acid-base neutralization to suppress Fe²⁺ oxidation.

Structural and Spectroscopic Characterization

X-ray Crystallography

Single-crystal X-ray studies of related iron(II) Tf₂N complexes (e.g., [Fe(phen)₃][Tf₂N]₂) reveal:

Infrared Spectroscopy

Key IR absorptions for Fe(Tf₂N)₂:

- ν(S=O): 1130–1230 cm⁻¹ (split due to SO₂ asymmetric/symmetric stretching)

- ν(C–F): 735–745 cm⁻¹

- ν(S–N–S): 615–625 cm⁻¹

Challenges and Mitigation Strategies

Oxidation Sensitivity :

Fe²⁺ is prone to oxidation to Fe³⁺ under aerobic conditions. Solutions:Hygroscopicity :

Fe(Tf₂N)₂ absorbs moisture rapidly, complicating storage. Solutions:

Applications in Materials Science

Ionic Liquids :

Fe(Tf₂N)₂ serves as a magnetic ionic liquid component, enabling tunable conductivity (0.1–1.5 S/m) and thermal stability up to 300°C.Electrocatalysis : As a non-coordinating electrolyte, it enhances oxygen reduction reaction (ORR) activity in fuel cells by minimizing electrode passivation.

Chemical Reactions Analysis

Types of Reactions

Iron(II) tris(trifluoromethylsulfonyl)imide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state iron complexes.

Reduction: It can be reduced to form lower oxidation state iron complexes.

Substitution: The trifluoromethylsulfonyl groups can be substituted with other ligands under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce iron(III) complexes, while reduction reactions may yield iron(I) complexes. Substitution reactions can result in the formation of new iron-ligand complexes .

Scientific Research Applications

Iron(II) tris(trifluoromethylsulfonyl)imide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Iron(II) tris(trifluoromethylsulfonyl)imide involves its interaction with molecular targets and pathways in various applications. In catalysis, the compound acts as a Lewis acid, facilitating the formation of reactive intermediates that drive the reaction forward. In biological applications, it interacts with cellular components to enhance imaging contrast or deliver therapeutic effects .

Comparison with Similar Compounds

Structural and Electronic Properties

Iron(II) Complex Salts vs. Ionic Liquids (ILs)

- Fe(Tf$2$N)$3$ : The crystal structure of related Fe$^{2+}$ complexes, such as [Fe(phen)$3$][Tf$2$N]$2$·H$2$O, reveals octahedral coordination around the low-spin Fe$^{2+}$ center with Fe–N bond lengths of ~1.90–1.95 Å . Hydrogen bonding between the Tf$_2$N anions and water molecules stabilizes the lattice, contributing to higher melting points compared to ILs .

- Imidazolium-Based ILs : ILs like 1-ethyl-3-methylimidazolium Tf$2$N ([EMIM][Tf$2$N]) exhibit weaker cation-anion interactions dominated by hydrogen bonding and van der Waals forces, resulting in lower viscosities (e.g., ~34 cP at 25°C) and melting points below room temperature .

Comparison with Other Metal-Tf$_2$N Salts

- Manganese(II) Tf$2$N : Mn(Tf$2$N)$2$ has a molecular weight of 615.23 g/mol, slightly lower than Fe(Tf$2$N)$_3$, and is used in redox-active applications. The Mn$^{2+}$ ion’s larger ionic radius (0.83 Å vs. Fe$^{2+}$’s 0.78 Å) may influence solubility and electrochemical behavior .

- Calcium Tf$2$N: Ca(Tf$2$N)$_2$ is a hygroscopic solid with applications in battery electrolytes. Its divalent charge enhances ionic conductivity but reduces solubility in organic solvents compared to monovalent ILs .

Physicochemical Properties

Thermal and Electrochemical Stability

- Fe(Tf$2$N)$3$: Limited thermal data are available, but transition metal-Tf$_2$N salts generally exhibit decomposition temperatures >300°C due to robust anion stability. Fe$^{2+}$ redox activity (−0.44 V vs. SHE) makes it suitable for cathodes in non-aqueous batteries .

- Ammonium-Based ILs : Methyltrioctylammonium Tf$_2$N (MoaTFSI) shows higher hydrophobicity and thermal stability (decomposition ~400°C) but lacks redox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.